molecular formula C22H17N3O3S B11551939 3-Methoxy-N'-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide

3-Methoxy-N'-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide

Cat. No.: B11551939
M. Wt: 403.5 g/mol
InChI Key: HBNMPXPCVDGMCG-ZVHZXABRSA-N
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Description

3-Methoxy-N’-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide is a complex organic compound that features a quinoline moiety, a furan ring, and a benzohydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N’-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide typically involves the condensation of 3-methoxybenzohydrazide with an aldehyde derivative of quinoline and furan. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N’-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction could produce tetrahydroquinoline derivatives .

Scientific Research Applications

3-Methoxy-N’-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-N’-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes. The furan ring may also contribute to the compound’s overall activity by enhancing its binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Methoxy-N’-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide apart is its unique combination of quinoline, furan, and benzohydrazide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H17N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

3-methoxy-N-[(E)-(5-quinolin-8-ylsulfanylfuran-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C22H17N3O3S/c1-27-17-8-2-6-16(13-17)22(26)25-24-14-18-10-11-20(28-18)29-19-9-3-5-15-7-4-12-23-21(15)19/h2-14H,1H3,(H,25,26)/b24-14+

InChI Key

HBNMPXPCVDGMCG-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)N/N=C/C2=CC=C(O2)SC3=CC=CC4=C3N=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NN=CC2=CC=C(O2)SC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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